molecular formula C14H11FN2O3S B2469868 4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-22-0

4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2469868
CAS No.: 921773-22-0
M. Wt: 306.31
InChI Key: SJUNESHRPSQNIN-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the oxindole moiety in the structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-oxoindoline-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of both the oxindole and sulfonamide moieties in its structure. Similar compounds include:

These comparisons highlight the importance of the fluorine atom in enhancing the compound’s biological activity and its potential as a therapeutic agent.

Properties

IUPAC Name

4-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUNESHRPSQNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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